molecular formula C6H11NO3 B1288292 (3-Hydroxypyrrolidin-1-yl)acetic acid CAS No. 258530-57-3

(3-Hydroxypyrrolidin-1-yl)acetic acid

Cat. No.: B1288292
CAS No.: 258530-57-3
M. Wt: 145.16 g/mol
InChI Key: IMLUKRLXBCGVBF-UHFFFAOYSA-N
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Description

(3-Hydroxypyrrolidin-1-yl)acetic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyl group and an acetic acid moiety

Safety and Hazards

The safety data sheet for “®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid” suggests that it should be handled with care. If inhaled, move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyrrolidin-1-yl)acetic acid typically involves the hydroxylation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with an oxidizing agent to introduce the hydroxyl group at the 3-position. This can be achieved using reagents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding pyrrolidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under basic conditions.

Major Products:

Scientific Research Applications

(3-Hydroxypyrrolidin-1-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the hydroxyl and acetic acid groups.

    (3-Hydroxy-2-pyrrolidinone): A similar compound with a hydroxyl group and a lactam ring.

    (3-Hydroxy-1-pyrrolidinecarboxylic acid): A compound with a hydroxyl group and a carboxylic acid moiety at different positions.

Uniqueness: (3-Hydroxypyrrolidin-1-yl)acetic acid is unique due to the presence of both a hydroxyl group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and potential therapeutic uses .

Properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUKRLXBCGVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600276
Record name (3-Hydroxypyrrolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258530-57-3
Record name (3-Hydroxypyrrolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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